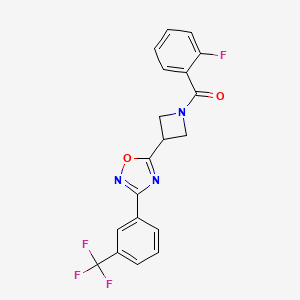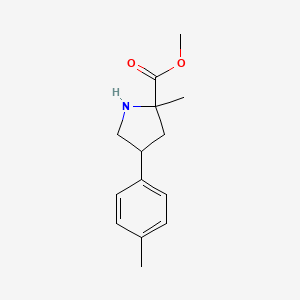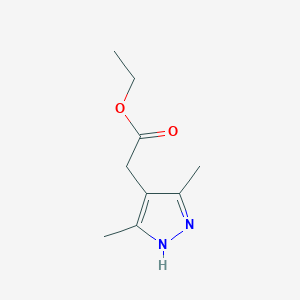
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a highly specialized compound known for its unique chemical structure. This compound features fluorinated and trifluoromethylated aromatic systems, coupled with oxadiazole and azetidine moieties, making it of interest in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. The initial steps typically focus on preparing the 1,2,4-oxadiazole core, which is then attached to the fluorinated phenyl ring. The azetidine moiety is incorporated through cyclization reactions under carefully controlled conditions.
Industrial Production Methods
While specific industrial-scale synthesis methods are often proprietary, the processes usually involve optimizing the yield and purity of the compound through the use of high-purity starting materials and sophisticated purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the aromatic rings and azetidine nitrogen.
Reduction: : Reduction reactions typically target the carbonyl groups present in the structure.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Depending on the type of reaction, the major products could include hydroxylated, aminated, or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
This compound has a wide range of applications in various fields:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules and new materials.
Biology: : Researchers use it to study enzyme interactions and protein binding due to its unique structure.
Industry: : It can be used in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is complex, often involving multiple molecular targets and pathways. Its fluorinated and trifluoromethylated components enhance its lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone: : Similar structure but with a thiadiazole ring instead of oxadiazole.
(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Contains a different oxadiazole ring position.
Uniqueness
The presence of both fluorinated and trifluoromethylated aromatic systems within the same molecule is particularly unique, providing enhanced stability and specific binding properties. The combination of azetidine and oxadiazole moieties is also rare, contributing to its distinct reactivity and application potential.
So there you have it, a detailed look at (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone! Intriguing stuff, right?
Propriétés
IUPAC Name |
(2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOUJTWVVAVATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842396.png)
![9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842398.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2842402.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2842407.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2842409.png)
![4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2842410.png)
![2-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2842412.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2842413.png)


![6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2842418.png)
